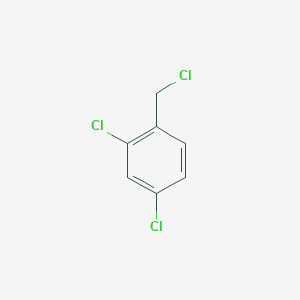

2,4-Dichlorobenzyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSVDHPYXFLLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045005 | |

| Record name | 2,4-Dichloro-1-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-99-5 | |

| Record name | 2,4-Dichlorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2,4-dichloro-1-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichloro-1-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,2,4-trichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85E96P2S3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichlorobenzyl Chloride (CAS: 94-99-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for 2,4-Dichlorobenzyl chloride. The information is curated for professionals in research and development who require detailed, technical data.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[1]

| Property | Value | Source(s) |

| CAS Number | 94-99-5 | [2] |

| Molecular Formula | C₇H₅Cl₃ | [2] |

| Molecular Weight | 195.47 g/mol | [2] |

| Appearance | Colorless to light yellow, clear oily liquid | [3][4][5] |

| Melting Point | -2.6 °C | [2][3] |

| Boiling Point | 248 °C | [2][3] |

| Density | 1.407 g/mL at 25 °C | [3] |

| Refractive Index | 1.576 (20 °C/D) | [3] |

| Solubility | Partly miscible in water; soluble in chloroform and ethyl acetate | [4] |

Safety and Hazard Information

This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated area. It is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer.[2] It is also very toxic to aquatic life with long-lasting effects.[6]

| Hazard Classification | GHS Pictogram | Hazard Statement |

| Acute Toxicity (Oral), Category 4 | GHS07 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation, Category 1B | GHS05 | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation, Category 1 | GHS05 | H318: Causes serious eye damage |

| Skin Sensitization, Category 1 | GHS07 | H317: May cause an allergic skin reaction |

| Carcinogenicity, Category 2 | GHS08 | H351: Suspected of causing cancer |

| Hazardous to the Aquatic Environment (Acute), Category 1 | GHS09 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment (Chronic), Category 1 | GHS09 | H410: Very toxic to aquatic life with long lasting effects |

| Corrosive to metals, Category 1 | GHS05 | H290: May be corrosive to metals |

Note: This table summarizes the primary hazards. Refer to the full Safety Data Sheet (SDS) for complete safety and handling information.

Experimental Protocols

This method involves the direct chlorination of 2,4-dichlorotoluene under illumination. The use of specific catalysts aims to increase the conversion rate and reduce byproduct formation.[7]

Materials:

-

2,4-Dichlorotoluene

-

Azodiisobutyronitrile (AIBN)

-

Triethanolamine

-

Chlorine gas

-

Chlorination reaction kettle

-

Graphite absorber for HCl gas

-

Vacuum rectification equipment

Procedure:

-

Heat 16.1 g of 2,4-dichlorotoluene to 80-100 °C in a chlorination reaction kettle.[7]

-

Add the catalysts: 0.013-0.019 g of azodiisobutyronitrile and 0.01-0.0125 g of triethanolamine.[7]

-

Slowly introduce 7.81-8.17 g of chlorine gas under light conditions.[7]

-

Concurrently, raise the temperature to 120-130 °C and maintain the reaction for 3-4 hours.[7]

-

During the reaction, recover the generated HCl gas using a graphite absorber.[7]

-

After the reaction is complete, the resulting chlorinated liquid is purified by vacuum rectification to obtain this compound.[7]

This protocol describes the preparation of an organozinc reagent from this compound for use in organic synthesis, such as cross-coupling reactions.[8]

Materials:

-

This compound

-

Zinc dust (<10 micron, >98%)

-

Anhydrous Lithium chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Flame-dried Schlenk flask and dropping funnel

-

1,2-Dibromoethane (for zinc activation)

Procedure:

-

Zinc Activation:

-

In a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (1.5 - 2.0 equivalents relative to this compound).[8]

-

Activate the zinc by stirring with a solution of 1,2-dibromoethane in anhydrous THF for 30 minutes at room temperature.[8]

-

Decant the THF and wash the activated zinc with fresh anhydrous THF.[8]

-

-

Reaction Setup:

-

Addition of Precursor:

-

Reaction Monitoring:

-

Completion:

-

The resulting greyish solution of 2,4-dichlorobenzylzinc chloride is ready for direct use in subsequent reactions.[8]

-

Visualized Workflows and Relationships

Caption: Synthesis of this compound.

Caption: Generation of 2,4-Dichlorobenzylzinc Chloride.

References

- 1. Page loading... [wap.guidechem.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. This compound | 94-99-5 [chemicalbook.com]

- 4. 94-99-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 94-99-5・this compound・047-19402・041-19405[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. benchchem.com [benchchem.com]

2,4-Dichlorobenzyl chloride molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information on the chemical properties, synthesis, and applications of 2,4-Dichlorobenzyl chloride, a key intermediate in various chemical and pharmaceutical syntheses.

Core Chemical Data

This compound is an organic compound used primarily as an intermediate in the synthesis of other chemicals, including pharmaceuticals and pesticides.[1][2] Its physical and chemical properties are well-documented.

| Property | Value | Source |

| Molecular Formula | C7H5Cl3 | [1][2][3][4][5] |

| Molecular Weight | 195.5 g/mol (195.47 g/mol ) | [1][3][4][5] |

| CAS Number | 94-99-5 | [1][6] |

| Appearance | Clear colorless to very light yellow oily liquid | [1][6] |

| Density | 1.407 g/mL at 25 °C | [6] |

| Boiling Point | 248 °C | [6] |

| Melting Point | -2.6 °C | [6] |

| Refractive Index | n20/D 1.576 | [6] |

| IUPAC Name | 2,4-dichloro-1-(chloromethyl)benzene | [3] |

| Synonyms | alpha,2,4-Trichlorotoluene, 2,4-Dichloro-1-(chloromethyl)benzene | [1][3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,4-dichlorobenzyl alcohol with a chlorinating agent.[6]

Materials:

-

2,4-dichlorobenzyl alcohol (17.7 g, 0.1 mol)

-

Dichloromethane (30 mL)

-

N,N-dimethylformamide (DMF, 1 mL)

-

Phosphorus trichloride (4.68 g, 0.034 mol)

Procedure:

-

To a 100 mL round-bottomed flask, add 2,4-dichlorobenzyl alcohol, dichloromethane, and N,N-dimethylformamide.[6]

-

Slowly add phosphorus trichloride dropwise to the mixture.[6]

-

Heat the reaction mixture to reflux temperature (60-80°C).[6]

-

The reaction is allowed to proceed for 2-3 hours.[6]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is no longer detectable.[6]

-

Upon completion, the product, this compound, is purified by distillation. The expected yield is approximately 92% (17.99 g).[6]

Applications and Logical Relationships

This compound serves as a crucial building block in organic synthesis. Its primary applications are in the production of pharmaceuticals, agrochemicals, and antiseptics.[2][4][7] For instance, it is a reactant in the commercial production of the antifungal medication miconazole and is used to synthesize certain pesticides and herbicides.[1][7] It is also found in antiseptic and disinfectant products like lozenges and throat sprays.[7]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound from 2,4-dichlorobenzyl alcohol.

References

- 1. 2,4-Dichloro Benzyl Chloride (CAS No: 94-99-5) - Kavya Pharma [kavyapharma.com]

- 2. This compound [anshulchemicals.com]

- 3. This compound | C7H5Cl3 | CID 7212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 94-99-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. This compound [stenutz.eu]

- 6. This compound | 94-99-5 [chemicalbook.com]

- 7. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

Solubility of 2,4-Dichlorobenzyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Dichlorobenzyl chloride in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, including in the development of pharmaceuticals and agrochemicals, where it serves as a key intermediate. This document outlines available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 94-99-5[1][2][3] |

| Molecular Formula | C₇H₅Cl₃[1][2][3] |

| Molecular Weight | 195.47 g/mol [1][2] |

| Appearance | Clear colorless to very light yellow oily liquid[3][4][5] |

| Melting Point | -2.6 °C (lit.)[1][3][6] |

| Boiling Point | 248 °C (lit.)[1][3][6] |

| Density | 1.407 g/mL at 25 °C (lit.)[1][3][6] |

Quantitative Solubility Data

Publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. The following table summarizes the available data.

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) |

| Ethanol | C₂H₅OH | 25 | 19.98[7] |

Qualitative Solubility Data

Qualitative assessments indicate the general solubility behavior of this compound in various organic solvents.

| Solvent | Chemical Formula | Qualitative Solubility |

| Chloroform | CHCl₃ | Soluble[2][5] |

| Ether | C₄H₁₀O | Soluble[8] |

| Ethyl Acetate | C₄H₈O₂ | Soluble[2][5] |

| Hexane | C₆H₁₄ | Good solubility is expected[9] |

| Toluene | C₇H₈ | Good solubility is expected[9] |

| Water | H₂O | Sparingly soluble/Insoluble[8][10] |

It is generally observed that this compound, as a non-polar aromatic compound, demonstrates good solubility in non-polar organic solvents.[9] Its solubility in polar solvents is more limited.[9]

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, the following experimental protocol, based on the widely accepted gravimetric shake-flask method, can be employed to determine the thermodynamic solubility of this compound. This method is considered reliable for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade, anhydrous)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer

-

Glass vials or flasks with airtight screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or nitrogen stream for solvent evaporation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial or flask. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the exact time should be determined by preliminary experiments ensuring that the concentration of the solute in solution does not change over a longer period.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, the pipette tip should be kept well below the liquid surface but clear of the solid material.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles. The filter material should be chemically compatible with the solvent.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or vial (W₁).

-

Transfer a precise volume of the clear filtrate into the pre-weighed container.

-

Weigh the container with the filtrate (W₂).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the decomposition of this compound.

-

Once the solvent is completely removed, cool the container in a desiccator to room temperature.

-

Weigh the container with the solid residue (W₃). Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Mass of the dissolved this compound = W₃ - W₁

-

Mass of the solvent = W₂ - W₃

-

Solubility can be expressed in various units, for example:

-

g/L of solvent = (Mass of dissolved solid / Volume of solvent) * 1000

-

g/100 g of solvent = (Mass of dissolved solid / Mass of solvent) * 100

-

-

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

References

- 1. This compound 99 94-99-5 [sigmaaldrich.com]

- 2. This compound | 94-99-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | 94-99-5 [chemicalbook.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. This compound CAS#: 94-99-5 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. filab.fr [filab.fr]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. oecd.org [oecd.org]

- 10. laboratuar.com [laboratuar.com]

An In-depth Technical Guide to the Physical Properties of 2,4-Dichlorobenzyl Chloride

This technical guide provides a comprehensive overview of the melting and boiling points of 2,4-Dichlorobenzyl chloride, targeted towards researchers, scientists, and professionals in drug development. This document outlines the key physical constants, the methodologies for their determination, and a logical visualization of the compound's phase transitions.

Physicochemical Data

This compound (CAS No: 94-99-5) is a chemical intermediate with the molecular formula C₇H₅Cl₃.[1] Accurate knowledge of its physical properties, such as melting and boiling points, is crucial for its handling, synthesis, and application in various chemical processes.

The melting and boiling points of this compound, as reported in the literature, are summarized in the table below. These values are critical for defining the physical state of the compound under different temperature conditions.

| Physical Property | Value (°C) | Notes |

| Melting Point | -3 to -2.6 | Slight variations are reported across different sources.[2][3][4][5][6][7] |

| Boiling Point | 248 | Consistently reported value at standard atmospheric pressure.[1][2][3][4][5][6][7] |

Experimental Protocols for Determination

The reported values for the melting and boiling points of this compound are typically determined through standardized laboratory procedures. While the specific experimental records for this compound are not detailed in the provided search results, the following represents the general and widely accepted methodologies for such determinations.

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition usually occurs over a narrow range. The most common laboratory method for determining the melting point of a chemical like this compound involves the use of a capillary tube and a calibrated heating apparatus.

General Protocol:

-

Sample Preparation: A small amount of the solid compound is finely powdered and packed into a thin-walled capillary tube to a height of about 3 mm.

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath (such as in a Thiele tube or a Mel-Temp apparatus) along with a calibrated thermometer.

-

Heating: The apparatus is heated slowly, typically at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically sharp (0.5-1.0°C).

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

General Protocol (Distillation Method):

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask containing the liquid sample (this compound) and boiling chips, a condenser, a thermometer, and a receiving flask.

-

Heating: The flask is heated to bring the liquid to a boil.

-

Temperature Measurement: The thermometer is positioned so that its bulb is just below the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Observation: The temperature is recorded when it becomes constant, which indicates the boiling point of the substance at the given atmospheric pressure.

Visualization of Phase Transitions

The relationship between the physical state of this compound and temperature can be represented in a logical diagram. This visualization illustrates the transitions between the solid, liquid, and gaseous phases based on its melting and boiling points.

References

- 1. This compound | 94-99-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. echemi.com [echemi.com]

- 3. This compound [stenutz.eu]

- 4. This compound | 94-99-5 [chemicalbook.com]

- 5. 94-99-5 CAS | 2,4-DICHLOROBENZYLCHLORIDE | Laboratory Chemicals | Article No. 3276P [lobachemie.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. This compound, 99% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Spectral Data Interpretation of 2,4-Dichlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 2,4-Dichlorobenzyl chloride (CAS No. 94-99-5), a key intermediate in the synthesis of various pharmaceutical and agricultural compounds. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation. This document outlines the interpretation of its mass spectrometry, nuclear magnetic resonance (¹H and ¹³C NMR), and infrared (IR) spectroscopy data, supported by detailed experimental protocols.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.

Data Presentation

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragments resulting from the cleavage of its weakest bonds. The presence of multiple chlorine atoms leads to characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl:³⁷Cl ≈ 3:1).

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula | Interpretation |

| 194 / 196 / 198 | [M]⁺ (Molecular Ion) | [C₇H₅Cl₃]⁺ | Confirms the molecular weight of the compound. The isotopic pattern reflects the presence of three chlorine atoms.[1] |

| 159 / 161 | [M - Cl]⁺ | [C₇H₅Cl₂]⁺ | Loss of a chlorine radical from the molecular ion. This is a common fragmentation for organochlorides.[1] |

| 124 / 126 | [M - CH₂Cl]⁺ | [C₆H₃Cl₂]⁺ | Loss of the chloromethyl group, resulting in the dichlorophenyl cation. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for acquiring a mass spectrum of this compound.

-

Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS System : Utilize a GC-MS system equipped with a capillary column suitable for separating semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection : Inject 1 µL of the prepared sample into the GC inlet, which is typically set to a temperature of 250°C, operating in splitless mode to maximize sensitivity.

-

GC Oven Program :

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Carrier Gas : Use ultra-high purity helium as the carrier gas at a constant flow rate of 1.0 mL/min.

-

MS Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

Scan Range : Scan from m/z 40 to 300.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |

| ~7.45 | d | 1H | H-3 |

| ~7.40 | d | 1H | H-6 |

| ~7.25 | dd | 1H | H-5 |

| ~4.65 | s | 2H | -CH₂Cl |

Note: Data is estimated from spectra available in public databases.[1] Exact chemical shifts and coupling constants can vary based on solvent and spectrometer frequency.

Interpretation :

-

The aromatic region (7.25-7.45 ppm) shows three distinct signals, consistent with a trisubstituted benzene ring. The proton at C-3 (H-3) appears as a doublet due to coupling with H-5. The proton at C-6 appears as a doublet due to coupling with H-5. The proton at C-5 appears as a doublet of doublets, as it is coupled to both H-3 and H-6.

-

The singlet at approximately 4.65 ppm integrates to two protons and is characteristic of the benzylic protons of the chloromethyl (-CH₂Cl) group. Its downfield shift is due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

| Chemical Shift (δ) ppm | Proposed Assignment |

| ~135.5 | C-1 |

| ~134.0 | C-2 |

| ~132.5 | C-4 |

| ~130.0 | C-6 |

| ~129.5 | C-3 |

| ~127.5 | C-5 |

| ~44.5 | -CH₂Cl |

Note: Data is estimated from spectra available in public databases.[1][2]

Interpretation :

-

The spectrum shows six distinct signals in the aromatic region (127-136 ppm), corresponding to the six carbons of the benzene ring. The carbons directly attached to the electron-withdrawing chlorine atoms (C-2 and C-4) and the chloromethyl group (C-1) are shifted downfield.

-

A single signal in the aliphatic region at approximately 44.5 ppm corresponds to the carbon of the chloromethyl group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Spectrometer : Use a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A longer acquisition time is required due to the low natural abundance of ¹³C. Typically, 1024 or more scans are needed with a relaxation delay of 2-5 seconds.

-

-

Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Data Presentation

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2960-2850 | C-H Stretch | Aliphatic C-H (-CH₂-) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1100-1000 | C-Cl Stretch | Aryl-Cl |

| 800-600 | C-Cl Stretch | Alkyl-Cl (-CH₂Cl) |

Note: Data is compiled from typical values and spectra available in public databases.[1][3]

Interpretation :

-

The peaks above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring.

-

The absorptions just below 3000 cm⁻¹ are due to the C-H stretches of the aliphatic methylene (-CH₂) group.

-

The series of absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

-

Strong absorptions in the fingerprint region, particularly between 1100 cm⁻¹ and 600 cm⁻¹, correspond to the C-Cl stretching vibrations for both the aryl and alkyl chlorides.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument : Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.

-

Sample Application : Place a single drop of neat (undiluted) liquid this compound directly onto the surface of the ATR crystal.

-

Spectrum Acquisition : Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Integrated Spectral Analysis Workflow

The definitive structural confirmation of this compound is achieved by integrating the data from all spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous proof of identity.

Caption: Logical workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Dichlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Dichlorobenzyl chloride. The information presented herein is essential for the structural elucidation and quality control of this important chemical intermediate in various research and development applications.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the benzylic protons and the aromatic protons. The electron-withdrawing effects of the chlorine substituents and the chloromethyl group significantly influence the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Data for this compound

| Signal | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Assignment |

| 1 | ~ 4.65 | Singlet (s) | - | -CH₂Cl |

| 2 | ~ 7.45 | Doublet (d) | ~ 2.0 | H-3 |

| 3 | ~ 7.30 | Doublet of Doublets (dd) | ~ 8.2, 2.0 | H-5 |

| 4 | ~ 7.50 | Doublet (d) | ~ 8.2 | H-6 |

Note: The predicted values are based on the analysis of similar chlorinated benzyl derivatives and established NMR prediction software. Actual experimental values may vary slightly.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached chlorine atoms.

Table 2: ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ) ppm (Predicted) | Assignment |

| 1 | ~ 45.0 | -CH₂Cl |

| 2 | ~ 127.5 | C-5 |

| 3 | ~ 129.5 | C-6 |

| 4 | ~ 130.0 | C-3 |

| 5 | ~ 133.0 | C-1 |

| 6 | ~ 134.0 | C-4 |

| 7 | ~ 135.5 | C-2 |

Note: The predicted values are based on spectral data of analogous compounds and computational models. Experimental verification is recommended.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for this compound.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Spectrometer Parameters

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

-

Temperature: Standard room temperature (e.g., 298 K).

¹H NMR Acquisition

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of NMR spectra for the structural confirmation of this compound.

Caption: Workflow for NMR Analysis of this compound.

Structure and Signal Assignment

The following diagram illustrates the structure of this compound with the proton and carbon atom numbering used for the spectral assignments.

2,4-Dichlorobenzyl chloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 2,4-Dichlorobenzyl Chloride with Nucleophiles

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of this compound with a variety of nucleophiles. This compound is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its reactivity essential for process development and molecular design.

Core Principles of Reactivity

This compound (C₇H₅Cl₃) is a substituted aromatic compound where the benzylic carbon is the primary site of reactivity. Its behavior in nucleophilic substitution reactions is governed by a combination of electronic and steric factors.

-

Structure and Reactive Site : The key functional group is the chloromethyl group (-CH₂Cl) attached to the 2,4-dichlorinated benzene ring. The carbon-chlorine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles.

-

Electronic Effects : The two chlorine atoms on the aromatic ring are electron-withdrawing groups. This effect deactivates the benzene ring but, more importantly, destabilizes the formation of a full positive charge on the benzylic carbon. This destabilization of the potential carbocation intermediate generally disfavors a pure Sₙ1 (unimolecular nucleophilic substitution) mechanism.

-

Reaction Mechanisms : The reactivity of benzyl chlorides typically proceeds via Sₙ1 or Sₙ2 (bimolecular nucleophilic substitution) pathways.[1]

-

Sₙ2 Mechanism : This pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted displacement of the chloride leaving group. This mechanism is favored for this compound due to the electronic destabilization of the carbocation and the relatively unhindered nature of the primary benzylic carbon. Reactions with strong nucleophiles predominantly follow this path.

-

Sₙ1 Mechanism : This pathway involves the formation of a discrete benzyl carbocation intermediate, which is then captured by the nucleophile. While the phenyl group can stabilize a benzylic carbocation through resonance, the electron-withdrawing chloro substituents counteract this effect.[1] Therefore, a pure Sₙ1 mechanism is less common but can be a contributing pathway under solvolytic conditions or with very poor nucleophiles.

-

The competition between these two pathways is a central theme in understanding the reactivity of this substrate.

Reactivity with Specific Classes of Nucleophiles

This compound is a versatile alkylating agent used to introduce the 2,4-dichlorobenzyl moiety onto various nucleophilic atoms.[2]

Carbon Nucleophiles (e.g., Cyanide)

The reaction with cyanide ions (CN⁻) is a highly efficient method for producing 2,4-dichlorobenzyl cyanide, a precursor for carboxylic acids, amines, and other functional groups. The reaction proceeds readily via an Sₙ2 mechanism.

Nitrogen Nucleophiles (e.g., Amines, Azide)

-

Amines : Primary and secondary amines react with this compound to form the corresponding secondary and tertiary amines, respectively. These reactions are typically performed in the presence of a base to neutralize the HCl byproduct. A common issue is over-alkylation, where the initially formed product reacts further with the starting chloride.[3] Using an excess of the amine can help favor mono-alkylation.[3]

-

Azide : The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions.[2] Its reaction with this compound provides a clean and efficient route to 2,4-dichlorobenzyl azide. The product is not nucleophilic, which prevents the issue of over-alkylation seen with amines.[3] The resulting organic azide is a valuable intermediate for synthesizing primary amines (via reduction) or triazoles (via cycloaddition).

Oxygen Nucleophiles (e.g., Alcohols, Phenols, Carboxylates)

-

Alcohols/Phenols : In the presence of a base, alcohols and phenols are converted to their corresponding alkoxides or phenoxides, which are potent O-nucleophiles. These react with this compound to form ethers (Williamson Ether Synthesis).

-

Carboxylates : Carboxylate salts react to form benzyl esters. A common strategy to synthesize 2,4-dichlorobenzyl alcohol involves a two-step process: first, reaction with a carboxylate salt like sodium acetate, followed by hydrolysis of the resulting ester.[4] This indirect route is often preferred over direct hydrolysis with hydroxide to prevent the formation of bis(2,4-dichlorobenzyl) ether as a significant byproduct.[4]

Sulfur Nucleophiles (e.g., Thiols)

Thiols are readily deprotonated to form thiolate anions, which are among the most powerful nucleophiles. The reaction of a thiolate with this compound is expected to be a rapid and high-yielding Sₙ2 reaction, producing the corresponding thioether (sulfide).

Quantitative Data Summary

The following table summarizes reported yields for representative nucleophilic substitution reactions involving this compound and its close analogs. High yields are generally achievable under optimized conditions, consistent with efficient Sₙ2 reactivity.

| Nucleophile | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |

| Cyanide | NaCN, NaI (cat.) | Methanol | 8 hours, 50-52 °C | 2,4-Dichlorobenzyl cyanide | 94.7 | [5] |

| Acetate | NaOAc, TBHS (cat.) | Water | 25 hours, reflux | 2,4-Dichlorobenzyl acetate | High (Intermediate) | [4] |

| Hydrolysis (via Acetate) | NaOH (aq) | N/A | 30 min, reflux | 2,4-Dichlorobenzyl alcohol | 95.0 | [4] |

| Azide* | NaN₃ | Ethanol | 4.75 hours, reflux | 3,4-Dichlorobenzyl azide | >95 (used in situ) | [6] |

Data for the isomeric 3,4-dichlorobenzyl chloride, which is expected to have very similar reactivity. TBHS: Tetrabutylammonium hydrogen sulphate

Experimental Protocols

Detailed methodologies for key transformations are provided below. These protocols illustrate standard laboratory procedures for conducting nucleophilic substitutions with this compound.

Protocol 1: Synthesis of 2,4-Dichlorobenzyl Cyanide[5]

This procedure details the Sₙ2 reaction with sodium cyanide, catalyzed by sodium iodide (Finkelstein reaction conditions).

-

Materials :

-

This compound (137.6 g, 0.71 mol)

-

Methanol (560 mL)

-

Sodium cyanide (34.6 g, 0.70 mol)

-

Sodium iodide (3.5 g, 23 mmol)

-

-

Procedure :

-

Dissolve this compound in methanol in a suitable reaction vessel equipped with a stirrer and condenser.

-

Add powdered sodium cyanide and sodium iodide to the solution.

-

Heat the reaction mixture with stirring to 50-52 °C.

-

Maintain the temperature and stirring for approximately 8 hours. Monitor the reaction progress by GC or TLC until >95% conversion of the starting material is observed.

-

Cool the reaction mixture and filter off the precipitated sodium chloride.

-

Wash the filter cake with a small amount of methanol.

-

Combine the filtrates and remove the methanol by distillation.

-

Purify the residual oily product by vacuum distillation (140-142 °C at 50 mmHg) to yield pure 2,4-dichlorobenzyl cyanide.

-

Protocol 2: Two-Stage Synthesis of 2,4-Dichlorobenzyl Alcohol[4]

This protocol avoids the formation of ether byproducts by first forming the acetate ester, which is subsequently hydrolyzed.

-

Materials :

-

This compound (100 g)

-

Sodium acetate (208.8 g)

-

Tetrabutylammonium hydrogen sulphate (2 g)

-

Water

-

Aqueous sodium hydroxide (e.g., 70% w/v solution)

-

-

Procedure :

-

Stage 1: Esterification

-

Prepare a solution of sodium acetate and the phase-transfer catalyst (tetrabutylammonium hydrogen sulphate) in water.

-

Add this compound to the solution.

-

Heat the mixture under reflux with vigorous stirring for approximately 25 hours.

-

-

Stage 2: Hydrolysis

-

To the reaction mixture containing the crude 2,4-dichlorobenzyl acetate, add the aqueous sodium hydroxide solution.

-

Continue heating under reflux for an additional 30 minutes to complete the hydrolysis.

-

Cool the mixture. The solid product will precipitate.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 2,4-dichlorobenzyl alcohol.

-

-

Conclusion

This compound is a reactive electrophile that readily undergoes nucleophilic substitution, primarily through an Sₙ2 mechanism. Its reactivity profile allows for the efficient synthesis of a wide range of derivatives, including nitriles, amines, azides, ethers, esters, and thioethers. While the electron-withdrawing substituents on the aromatic ring disfavor an Sₙ1 pathway, they enhance the electrophilicity of the benzylic carbon for Sₙ2 attack. Careful selection of the nucleophile, solvent, and reaction conditions enables high-yield preparation of key intermediates for the pharmaceutical and fine chemical industries.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. youtube.com [youtube.com]

- 3. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 5. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

Thermochemical Properties of 2,4-Dichlorobenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzyl chloride (C₇H₅Cl₃) is a significant intermediate in the synthesis of various pharmaceuticals and agricultural chemicals. A thorough understanding of its thermochemical properties, such as enthalpy of formation and heat capacity, is crucial for process development, safety analysis, and reaction modeling. This technical guide provides a summary of available thermochemical data for related compounds, outlines experimental methodologies for determining these properties, and presents a computational workflow for their prediction in the absence of direct experimental values.

Thermochemical Data

| Compound | CAS Number | Molecular Formula | Enthalpy of Formation (kJ/mol) | Heat Capacity (J/mol·K) | Reference |

| 2,3-Dichlorotoluene | 32768-54-0 | C₇H₆Cl₂ | Not Available | Not Available | [1] |

| 2,4-Dichlorotoluene | 95-73-8 | C₇H₆Cl₂ | Not Available | Not Available | [1][2][3] |

| 2,5-Dichlorotoluene | 19398-61-9 | C₇H₆Cl₂ | Not Available | Not Available | [1] |

| 2,6-Dichlorotoluene | 118-69-4 | C₇H₆Cl₂ | Not Available | Not Available | [1] |

| 3,4-Dichlorotoluene | 95-75-0 | C₇H₆Cl₂ | Critically evaluated data available in NIST/TRC Web Thermo Tables | Critically evaluated data available in NIST/TRC Web Thermo Tables | [1][4] |

| 3,5-Dichlorotoluene | 25186-47-4 | C₇H₆Cl₂ | Not Available | Not Available | [1] |

Note: The NIST/TRC Web Thermo Tables provide critically evaluated thermophysical and thermochemical data, which may require a subscription for access.[4][5]

Experimental Protocols

The determination of thermochemical properties for compounds like this compound relies on well-established calorimetric techniques.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is typically determined experimentally using combustion calorimetry.[6]

Methodology:

-

Sample Preparation: A precisely weighed sample of the substance is placed in a crucible within a combustion bomb.

-

Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of the organic compound results in products such as CO₂, H₂O, and HCl.

-

Temperature Measurement: The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter, and the temperature change is meticulously measured.

-

Calculation: The enthalpy of combustion is calculated from the temperature change and the known heat capacity of the calorimeter.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products.

Determination of Heat Capacity

The heat capacity (Cp) of a liquid can be measured using various calorimetric methods, with differential scanning calorimetry (DSC) and adiabatic calorimetry being common techniques.[7][8]

Methodology (Differential Scanning Calorimetry):

-

Sample and Reference: A small, accurately weighed sample of the liquid is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Heating Program: The sample and reference pans are subjected to a controlled temperature program (e.g., a linear heating ramp) within the DSC instrument.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calculation: The heat capacity of the sample is determined by comparing the heat flow difference between the sample and a known standard reference material, typically sapphire, under the same experimental conditions.

Computational Workflow for Thermochemical Data Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties with reasonable accuracy.

Caption: Computational workflow for predicting thermochemical properties.

This workflow outlines the key steps in a typical ab initio or density functional theory (DFT) based calculation for determining the enthalpy of formation and heat capacity of a molecule. The process begins with the molecular structure and proceeds through geometry optimization, frequency analysis to obtain thermochemical corrections, and high-accuracy single-point energy calculations. These results are then combined using theoretical schemes like atomization or isodesmic reactions to yield the final predicted thermochemical data.

References

- 1. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 2. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. WTT- Under Construction Page [wtt-pro.nist.gov]

- 5. Benzene, 2,4-dichloro-1-(chloromethyl)- [webbook.nist.gov]

- 6. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of 2,4-Dichlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzyl chloride (C₇H₅Cl₃), a colorless to pale yellow liquid with a pungent odor, is a pivotal intermediate in the synthesis of a wide array of organic compounds.[1] Its utility spans across the pharmaceutical, agrochemical, and dye industries, where it serves as a crucial building block for active ingredients.[2] This technical guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation, and a comparative analysis of the primary synthetic routes.

Discovery and History

The systematic study of chlorinating toluene, particularly the influence of catalysts and reaction conditions on the resulting isomers, laid the groundwork for the controlled synthesis of specific chlorinated toluene derivatives. The development of industrial processes for producing dichlorotoluenes, the direct precursors to this compound, was a significant step. These processes often involve the treatment of toluene or monochlorotoluenes with chlorine in the presence of Lewis acid catalysts.[4] The subsequent side-chain chlorination of 2,4-dichlorotoluene to yield this compound became a key industrial process, driven by the demand for its derivatives in various commercial applications. Over time, various methods have been developed and optimized to improve yield, purity, and cost-effectiveness, reflecting the compound's industrial importance.

Core Synthesis Methodologies

The industrial production of this compound is dominated by a few key synthetic pathways. These methods primarily start from 2,4-dichlorotoluene or 2,4-dichlorobenzoic acid.

Side-Chain Chlorination of 2,4-Dichlorotoluene

This is the most common and direct method for the synthesis of this compound. It involves the free-radical chlorination of the methyl group of 2,4-dichlorotoluene.

Reaction:

C₇H₆Cl₂ + Cl₂ → C₇H₅Cl₃ + HCl

This reaction is typically initiated by UV light or a radical initiator and is performed at elevated temperatures. The control of the chlorination level is crucial to minimize the formation of by-products such as 2,4-dichlorobenzal chloride and 2,4-dichlorobenzotrichloride.

From 2,4-Dichlorobenzoic Acid

An alternative route involves the reduction of 2,4-dichlorobenzoic acid to 2,4-dichlorobenzyl alcohol, followed by chlorination. A more direct approach from the carboxylic acid is the reaction with a chlorinating agent like thionyl chloride, though this typically yields the acyl chloride (2,4-dichlorobenzoyl chloride). The synthesis of this compound from the corresponding benzoic acid is less common industrially.

Hydrolysis of 2,4-Dichlorobenzotrichloride

2,4-Dichlorobenzotrichloride, which can be a by-product of the exhaustive side-chain chlorination of 2,4-dichlorotoluene, can be hydrolyzed to produce 2,4-dichlorobenzoyl chloride. While not a direct synthesis of this compound, it is a related and important industrial reaction.

Data Presentation: Comparison of Synthesis Parameters

| Synthesis Route | Starting Material | Key Reagents & Catalysts | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Side-Chain Chlorination | 2,4-Dichlorotoluene | Cl₂, Azobisisobutyronitrile, Triethanolamine | 120-130 | 3-4 | >90 | >99 |

| Side-Chain Chlorination | 2,4-Dichlorotoluene | Cl₂, PCl₃, Light | 120 | - | - | - |

| Hydrolysis | 2,4-Dichlorotrichlorotoluene | H₂O, Ferric trichloride | 110-120 | 2-4 (water addition) | 90-95 | >99 |

| From Benzoic Acid | 2,4-Dichlorobenzoic acid | Thionyl chloride | Reflux (79) | 3-4 | - | - |

Note: The data presented is a summary from various sources and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Side-Chain Chlorination of 2,4-Dichlorotoluene

Materials:

-

2,4-Dichlorotoluene (16.1 g)

-

Azobisisobutyronitrile (0.013 g - 0.019 g)

-

Triethanolamine (0.01 g - 0.0125 g)

-

Chlorine gas (7.81 g - 8.17 g)

Procedure:

-

In a chlorination reaction kettle, heat 16.1 g of 2,4-dichlorotoluene to a temperature between 80-100°C.[5]

-

Add the catalysts, azobisisobutyronitrile and triethanolamine, to the heated 2,4-dichlorotoluene.[5]

-

Under illumination, slowly introduce chlorine gas into the reaction mixture.[5]

-

Increase the temperature to 120-130°C and continue the reaction for 3-4 hours to generate the this compound chlorinated liquid.[5]

-

The generated HCl gas can be recovered using a graphite absorber.[5]

-

After the reaction is complete, purify the resulting this compound by vacuum rectification.[5]

Protocol 2: Synthesis of 2,4-Dichlorobenzoyl Chloride via Hydrolysis of 2,4-Dichlorotrichlorotoluene

Materials:

-

Crude 2,4-Dichlorotrichlorotoluene

-

Water

-

Ferric trichloride (catalyst, 0.02 to 0.1% by mass based on the crude starting material)

Procedure:

-

This procedure assumes the prior synthesis of crude 2,4-dichlorotrichlorotoluene via the exhaustive chlorination of 2,4-dichlorotoluene.[5]

-

In a reaction vessel, add the crude 2,4-dichlorotrichlorotoluene.

-

Add ferric trichloride as a catalyst.[5]

-

Heat the mixture to a temperature of 110-120°C.[5]

-

Slowly add water dropwise to the heated mixture over a period of 2-4 hours to carry out the hydrolysis reaction.[5]

-

Upon completion of the reaction, the crude 2,4-dichlorobenzoyl chloride is obtained.

-

Purify the product by reduced pressure rectification.[5]

Mandatory Visualization

References

- 1. 2,3-Dichlorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. ia800607.us.archive.org [ia800607.us.archive.org]

- 4. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 5. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2,4-Dichlorobenzyl Chloride from 2,4-Dichlorotoluene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-dichlorobenzyl chloride from 2,4-dichlorotoluene. The primary method detailed is the free-radical side-chain chlorination, a common and effective industrial process. This guide includes reaction parameters, catalyst comparisons, detailed experimental procedures, and purification techniques. All quantitative data is summarized in tables for clarity, and a logical workflow diagram is provided to visualize the synthesis process.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its reactivity stems from the benzylic chloride, which is susceptible to nucleophilic substitution. The synthesis from 2,4-dichlorotoluene via side-chain chlorination is a preferred industrial method due to its efficiency and relatively high yields.[3] This process involves the substitution of a hydrogen atom on the methyl group of 2,4-dichlorotoluene with a chlorine atom. This reaction is typically initiated by UV light or chemical radical initiators.

Synthesis Pathway

The synthesis of this compound from 2,4-dichlorotoluene proceeds via a free-radical chain reaction mechanism. The reaction is initiated by the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•), typically under UV irradiation or in the presence of a radical initiator. These chlorine radicals then abstract a hydrogen atom from the methyl group of 2,4-dichlorotoluene to form a benzyl radical and hydrogen chloride (HCl). The resulting benzyl radical then reacts with another molecule of Cl₂ to yield the desired product, this compound, and another chlorine radical, which propagates the chain reaction.

Caption: General overview of the synthesis of this compound.

Experimental Parameters and Data

The following tables summarize various reaction conditions and catalysts for the synthesis of this compound from 2,4-dichlorotoluene, as reported in various patents.

Table 1: Reaction Conditions for Photochlorination

| Parameter | Embodiment 1[4] | Embodiment 2[4] | Embodiment 3[4] |

| 2,4-Dichlorotoluene (g) | 16.1 | 16.1 | 16.1 |

| Initial Temperature (°C) | 100 | 90 | 80 |

| Reaction Temperature (°C) | 125 | 120 | 130 |

| Chlorine Gas (g) | 8.17 | 7.81 | 8.0 |

| Reaction Time (hours) | 3.5 | 4 | 3 |

| Catalyst 1 | Azobisisobutyronitrile | Azobisisobutyronitrile | Azobisisobutyronitrile |

| Catalyst 1 amount (g) | 0.016 | 0.013 | 0.019 |

| Catalyst 2 | Triethanolamine | Triethanolamine | Triethanolamine |

| Catalyst 2 amount (g) | 0.012 | 0.0125 | 0.01 |

Table 2: Alternative Catalysts

| Catalyst | Reference | Notes |

| PCl₃ | [1] | Used with chlorine gas under light conditions at 120°C. |

| Benzoyl peroxide and PCl₃ | [5] | Used for direct chlorination to 2,4-dichlorobenzotrichloride, followed by hydrolysis. |

Detailed Experimental Protocol

This protocol is a generalized procedure based on the photochlorination method.[4] Researchers should adapt this protocol based on their specific equipment and safety procedures.

Materials:

-

2,4-Dichlorotoluene (reactant)

-

Chlorine gas (reactant)

-

Azobisisobutyronitrile (AIBN) (catalyst)

-

Triethanolamine (catalyst)

-

Nitrogen gas (for purging)

-

Graphite absorber for HCl gas

Equipment:

-

Chlorination reaction kettle with a heating mantle, stirrer, thermometer, gas inlet, and reflux condenser

-

UV lamp (if required for initiation)

-

Vacuum distillation apparatus

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

Reaction Setup:

-

Chlorination:

-

Under illumination (if using a photo-initiated process), slowly introduce chlorine gas into the reactor.

-

Simultaneously, raise the temperature to the reaction temperature (e.g., 120-130°C).[4]

-

The HCl gas generated during the reaction should be safely vented and neutralized using a graphite absorber.

-

Monitor the progress of the reaction by taking aliquots and analyzing them by GC to determine the conversion of 2,4-dichlorotoluene and the formation of this compound. The reaction is typically continued for 3-4 hours.[4]

-

-

Reaction Work-up:

-

Once the desired conversion is achieved, stop the flow of chlorine gas.

-

Purge the reactor with nitrogen gas to remove any residual chlorine and HCl.

-

Allow the reaction mixture to cool to room temperature. The resulting mixture is the this compound chlorinated liquid.

-

-

Purification:

-

The crude this compound is purified by vacuum rectification.[4]

-

The specific boiling point of this compound is approximately 122-124°C at 15 mmHg.[6]

-

Collect the fraction at the appropriate temperature and pressure to obtain the purified product. One-step rectification is often sufficient to achieve high purity.[4]

-

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Considerations

-

2,4-Dichlorotoluene and this compound are hazardous chemicals. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Chlorine gas is highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood.

-

The reaction generates HCl gas, which is also corrosive and toxic. Ensure proper scrubbing and neutralization of the off-gases.

-

The reaction is exothermic and should be carefully monitored to control the temperature.

Conclusion

The synthesis of this compound from 2,4-dichlorotoluene via photochlorination is a well-established and efficient method. By carefully controlling the reaction parameters, such as temperature, reaction time, and catalyst loading, high yields of the desired product can be achieved. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN113582836A - Method for synthesizing 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 6. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]

Application Notes and Protocols for the Laboratory Scale Preparation of 2,4-Dichlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of 2,4-Dichlorobenzyl chloride, an important intermediate in the production of pharmaceuticals and agrochemicals.[1][2][3] The primary method detailed is the free-radical side-chain chlorination of 2,4-Dichlorotoluene. An alternative method starting from 2,4-Dichlorobenzyl alcohol is also presented.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 94-99-5 | [1] |

| Molecular Formula | C₇H₅Cl₃ | [1] |

| Molecular Weight | 195.47 g/mol | [4] |

| Appearance | Clear colorless to very light yellow oily liquid | [5][6] |

| Boiling Point | 248 °C (lit.) | [5][7] |

| Melting Point | -2.6 °C (lit.) | [5][7] |

| Density | 1.407 g/mL at 25 °C (lit.) | [5][7] |

| Refractive Index | n20/D 1.576 (lit.) | [7] |

Experimental Protocols

Two primary methods for the laboratory synthesis of this compound are outlined below.

Method 1: Side-Chain Chlorination of 2,4-Dichlorotoluene

This is the most common and industrially relevant method, involving the reaction of 2,4-Dichlorotoluene with chlorine gas under UV light, typically with a radical initiator.[8][9] This process is a free-radical substitution on the methyl group of the toluene derivative.

Reaction Scheme:

-

2,4-Dichlorotoluene (reactant)

-

Chlorine gas (reagent)

-

Azobisisobutyronitrile (AIBN) (catalyst)[8]

-

Triethanolamine (catalyst)[8]

-

Round-bottom flask equipped with a gas inlet tube, a condenser, and a magnetic stirrer

-

UV lamp

-

Heating mantle

-

Gas flow meter

-

Scrubber system for HCl and excess chlorine (e.g., sodium hydroxide solution)

-

Vacuum distillation apparatus

-

Reaction Setup: In a well-ventilated fume hood, assemble a round-bottom flask with a gas inlet tube extending below the surface of the reaction mixture, a reflux condenser, and a magnetic stirrer. The outlet of the condenser should be connected to a scrubber system.

-

Charging the Reactor: Charge the flask with 2,4-Dichlorotoluene. For a representative reaction, use 16.1 g (0.1 mol) of 2,4-Dichlorotoluene.[8]

-

Initiator Addition: Add the catalysts, for instance, 0.016 g of azobisisobutyronitrile (AIBN) and 0.012 g of triethanolamine.[8]

-

Reaction Conditions:

-

Heat the reaction mixture to between 80-100°C.[8]

-

Position a UV lamp to illuminate the reaction flask.

-

Slowly introduce chlorine gas into the reaction mixture. The flow rate should be controlled to allow for efficient reaction without excessive loss of unreacted chlorine.

-

Gradually increase the temperature to 120-130°C.[8]

-

-

Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.[9][10] The reaction is typically run for 3-4 hours.[8]

-

Work-up and Purification:

-

Once the reaction is complete, stop the chlorine flow and turn off the UV lamp and heating.

-

Allow the reaction mixture to cool to room temperature.

-

Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl gas.

-

The crude product is then purified by vacuum distillation to obtain pure this compound.[8]

-

| Parameter | Embodiment 1[8] | Embodiment 2[8] | Embodiment 3[8] |

| 2,4-Dichlorotoluene (g) | 16.1 | 16.1 | 16.1 |

| AIBN (g) | 0.016 | 0.013 | 0.019 |

| Triethanolamine (g) | 0.012 | 0.0125 | 0.01 |

| Chlorine Gas (g) | 8.17 | 7.81 | 8.0 |

| Initial Temperature (°C) | 100 | 90 | 80 |

| Reaction Temperature (°C) | 125 | 120 | 130 |

| Reaction Time (hours) | 3.5 | 4 | 3 |

Method 2: Chlorination of 2,4-Dichlorobenzyl Alcohol

This method provides an alternative route to this compound, particularly if the corresponding alcohol is readily available. It involves the use of a chlorinating agent such as phosphorus trichloride.[5]

Reaction Scheme:

-

2,4-Dichlorobenzyl alcohol (reactant)

-

Phosphorus trichloride (PCl₃) (reagent)[5]

-

Dichloromethane (solvent)[5]

-

N,N-Dimethylformamide (DMF) (catalyst)[5]

-

Round-bottom flask with a dropping funnel, reflux condenser, and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Charging the Reactor: Add 2,4-Dichlorobenzyl alcohol (e.g., 17.7 g, 0.1 mol), dichloromethane (30 mL), and N,N-dimethylformamide (1 mL) to the flask.[5]

-

Reagent Addition: Slowly add phosphorus trichloride (4.68 g, 0.034 mol) dropwise to the reaction mixture through the dropping funnel.[5]

-

Reaction Conditions: Heat the mixture to reflux (60-80°C) and maintain for 2-3 hours.[5]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5]

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice-water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator.

-

The crude product can be purified by distillation to yield this compound (expected yield: ~92%).[5]

-

Visualizations

Experimental Workflow for Side-Chain Chlorination

Caption: Workflow for the Synthesis of this compound.

References

- 1. This compound [anshulchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C7H5Cl3 | CID 7212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 94-99-5 [chemicalbook.com]

- 6. sanjaychemindia.com [sanjaychemindia.com]

- 7. 2,4-二氯氯苄 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. Page loading... [wap.guidechem.com]

- 10. echemi.com [echemi.com]

Application Notes and Protocols for the Industrial Manufacturing of 2,4-Dichlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial-scale manufacturing process for 2,4-Dichlorobenzyl chloride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The primary and most economically viable industrial method is the free-radical side-chain chlorination of 2,4-dichlorotoluene.[2][3][4] This document outlines the detailed protocols for this synthesis, including reaction conditions, purification, and analytical characterization.

Overview of the Synthesis Pathway

The industrial synthesis of this compound is predominantly achieved through the photochlorination of 2,4-dichlorotoluene. This reaction proceeds via a free-radical mechanism, initiated by either ultraviolet (UV) light or a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2] The process involves the substitution of a hydrogen atom on the methyl group of 2,4-dichlorotoluene with a chlorine atom.

Caption: Synthesis of this compound from 2,4-dichlorotoluene.

Experimental Protocols

The following protocols are based on established industrial practices and patent literature, providing two common variations using different radical initiators.

Protocol 1: Synthesis using Azobisisobutyronitrile (AIBN) and Triethanolamine as Catalysts

This method utilizes a combination of AIBN as a radical initiator and triethanolamine. The reaction is typically carried out under illumination to enhance the rate of chlorination.[2]

Materials:

-

2,4-Dichlorotoluene (16.1 g, 0.1 mol)

-

Azobisisobutyronitrile (AIBN) (0.013 - 0.019 g)

-

Triethanolamine (0.010 - 0.0125 g)

-

Chlorine gas (Cl₂) (7.81 - 8.17 g)

-

Graphite absorber for HCl gas

Procedure:

-

Reaction Setup: In a chlorination reaction kettle equipped with a stirrer, thermometer, gas inlet tube, and a condenser connected to a graphite absorber for HCl, charge 16.1 g of 2,4-dichlorotoluene.

-

Initiation: Heat the 2,4-dichlorotoluene to a temperature between 80-100°C. Add the specified amounts of AIBN and triethanolamine to the reaction vessel.[2]

-

Chlorination: Begin slowly introducing chlorine gas under illumination. The reaction is exothermic, and the temperature should be carefully controlled and raised to 120-130°C.[2]

-

Reaction Monitoring: Continue the chlorination for 3-4 hours. The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Once the reaction is complete, stop the flow of chlorine gas. Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.

-

Purification: The resulting crude this compound is then purified by vacuum rectification.[2]

Protocol 2: Synthesis using Phosphorus Trichloride (PCl₃) as a Catalyst

This protocol employs phosphorus trichloride as a catalyst under light-induced chlorination.

Materials:

-

2,4-Dichlorotoluene

-

Phosphorus trichloride (PCl₃) (catalytic amount)

-

Chlorine gas (Cl₂)

Procedure:

-